molecular formula C14H19NO B11886456 (2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)methanol

(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)methanol

Katalognummer: B11886456
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: MVBXGBJXKVIZOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)methanol is a chemical compound with the molecular formula C13H17NO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)methanol typically involves the reaction of indene with piperidine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product. The reaction conditions often include controlled temperature and pressure to ensure the formation of the spiro compound.

Industrial Production Methods

In an industrial setting, the production of (2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)methanol may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the piperidine ring.

Wissenschaftliche Forschungsanwendungen

(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydrospiro[indene-1,4’-piperidine]: A closely related compound with similar structural features.

    Spiro[indene-1,4’-piperidine] derivatives: Various derivatives with different functional groups attached to the spiro structure.

Uniqueness

(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)methanol is unique due to the presence of the methanol group, which can participate in additional chemical reactions and interactions compared to its analogs. This makes it a versatile compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylmethanol

InChI

InChI=1S/C14H19NO/c16-10-11-9-14(5-7-15-8-6-14)13-4-2-1-3-12(11)13/h1-4,11,15-16H,5-10H2

InChI-Schlüssel

MVBXGBJXKVIZOJ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CC(C3=CC=CC=C23)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.